AC 187

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

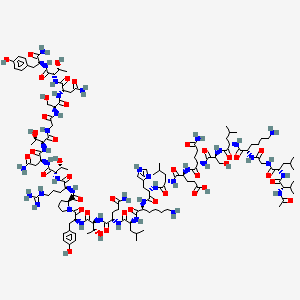

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C127H205N37O40/c1-59(2)44-81(156-122(200)99(63(9)10)142-68(15)171)105(183)139-54-96(178)143-74(22-16-18-40-128)106(184)151-84(47-62(7)8)114(192)159-90(57-166)119(197)148-77(34-37-92(130)174)108(186)146-79(36-39-98(180)181)109(187)153-83(46-61(5)6)113(191)154-85(50-71-53-137-58-141-71)115(193)145-75(23-17-19-41-129)107(185)152-82(45-60(3)4)112(190)147-78(35-38-93(131)175)111(189)162-103(67(14)170)125(203)158-88(49-70-28-32-73(173)33-29-70)126(204)164-43-21-25-91(164)120(198)149-76(24-20-42-138-127(135)136)110(188)161-102(66(13)169)124(202)157-87(52-95(133)177)117(195)160-100(64(11)167)121(199)140-55-97(179)144-89(56-165)118(196)155-86(51-94(132)176)116(194)163-101(65(12)168)123(201)150-80(104(134)182)48-69-26-30-72(172)31-27-69/h26-33,53,58-67,74-91,99-103,165-170,172-173H,16-25,34-52,54-57,128-129H2,1-15H3,(H2,130,174)(H2,131,175)(H2,132,176)(H2,133,177)(H2,134,182)(H,137,141)(H,139,183)(H,140,199)(H,142,171)(H,143,178)(H,144,179)(H,145,193)(H,146,186)(H,147,190)(H,148,197)(H,149,198)(H,150,201)(H,151,184)(H,152,185)(H,153,187)(H,154,191)(H,155,196)(H,156,200)(H,157,202)(H,158,203)(H,159,192)(H,160,195)(H,161,188)(H,162,189)(H,163,194)(H,180,181)(H4,135,136,138)/t64-,65-,66-,67-,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,99+,100+,101+,102+,103+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLFXHYNEZYAYPG-AABHONRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C127H205N37O40 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2890.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of AC 187

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC 187 is a potent and selective peptide antagonist of the amylin receptor.[1][2][3][4] This document provides a comprehensive overview of its mechanism of action, drawing from preclinical studies. It details the binding affinity and selectivity of this compound, its physiological effects on metabolic regulation, and its neuroprotective properties. This guide is intended to serve as a technical resource, complete with summaries of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Introduction

Amylin, a 37-amino acid peptide hormone co-secreted with insulin from pancreatic β-cells, plays a significant role in glucose homeostasis. It exerts its effects through the amylin receptor, a G protein-coupled receptor composed of the calcitonin receptor (CTR) dimerized with a receptor activity-modifying protein (RAMP).[5] this compound is a synthetic peptide derivative of salmon calcitonin that acts as a competitive antagonist at the amylin receptor.[6] Its high affinity and selectivity have made it a valuable tool for elucidating the physiological roles of endogenous amylin and for investigating the therapeutic potential of amylin receptor blockade.

Binding Affinity and Selectivity

This compound exhibits high-affinity binding to the amylin receptor, with a reported half-maximal inhibitory concentration (IC50) of 0.48 nM and a dissociation constant (Ki) of 0.275 nM.[1][3] Its selectivity for the amylin receptor over the related calcitonin and calcitonin gene-related peptide (CGRP) receptors is a key feature of its pharmacological profile.

| Receptor | Binding Affinity/Potency | Selectivity vs. Amylin Receptor | Reference |

| Amylin Receptor | IC50 = 0.48 nM, Ki = 0.275 nM | - | [1][3] |

| Calcitonin Receptor | - | 38-fold lower affinity | [2][4] |

| CGRP Receptor | - | 400-fold lower affinity | [2][4] |

Physiological Effects

The antagonist activity of this compound at the amylin receptor leads to several notable physiological effects, primarily related to metabolic control and appetite regulation.

Glucagon Secretion and Gastric Emptying

Endogenous amylin is known to suppress glucagon secretion and slow gastric emptying. By blocking these actions, this compound leads to an increase in glucagon concentration and an acceleration of gastric emptying.[1][2]

Food Intake and Satiety

Amylin acts as a satiety signal, contributing to the termination of meals.[7] Antagonism of the amylin receptor by this compound has been shown to increase food intake in animal models, suggesting a role for endogenous amylin in the regulation of appetite.[2][7]

| Parameter | Effect of this compound | Animal Model | Reference |

| Glucagon Secretion | Increased | Sprague-Dawley Rats | [1] |

| Gastric Emptying | Accelerated | Sprague-Dawley Rats | [1] |

| Food Intake | Increased | Rats | [2][7] |

Neuroprotective Mechanism of Action

Beyond its metabolic effects, this compound has demonstrated significant neuroprotective properties, particularly in the context of amyloid-beta (Aβ)-induced toxicity, a hallmark of Alzheimer's disease.

Attenuation of Amyloid-Beta Induced Apoptosis

This compound has been shown to block the neurotoxic effects of Aβ by attenuating the activation of initiator and effector caspases, key mediators of apoptotic cell death.[1][2] This suggests a potential therapeutic application for amylin receptor antagonists in neurodegenerative disorders.

Proposed mechanism of this compound in blocking Aβ-induced neurotoxicity.

Experimental Protocols

Assessment of Food Intake in Rats

This protocol is based on methodologies described for evaluating the effect of this compound on food intake in rats.[7]

Objective: To determine the effect of this compound administration on food consumption and meal patterns in rats.

Materials:

-

Male Sprague-Dawley rats

-

This compound

-

Vehicle (e.g., sterile saline)

-

Standard rat chow

-

Automated food intake monitoring system

-

Intravenous infusion pumps

Procedure:

-

Animal Acclimation: House rats individually in cages equipped with an automated food intake monitoring system. Allow for an acclimation period of at least one week to stabilize feeding patterns. Maintain a regular light-dark cycle.

-

Catheter Implantation: For intravenous administration, surgically implant catheters into the jugular vein of the rats under anesthesia. Allow for a recovery period of at least 5 days.

-

Treatment Administration:

-

Dissolve this compound in the vehicle to the desired concentration.

-

On the day of the experiment, connect the intravenous catheters to infusion pumps.

-

Administer this compound or vehicle according to the experimental design (e.g., continuous infusion over a set period).

-

-

Data Collection:

-

Continuously record food intake for each rat using the automated monitoring system.

-

Collect data on the total amount of food consumed, meal size, and meal frequency.

-

-

Data Analysis:

-

Analyze the collected data to compare food intake parameters between the this compound-treated and vehicle-treated groups.

-

Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of any observed differences.

-

Workflow for assessing the effect of this compound on food intake in rats.

Conclusion

This compound serves as a critical pharmacological tool for investigating the multifaceted roles of the amylin receptor system. Its potent and selective antagonism has been instrumental in defining the contributions of endogenous amylin to metabolic regulation and in revealing a novel neuroprotective pathway. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in the therapeutic potential of targeting the amylin receptor. Further investigation into the clinical applications of amylin receptor antagonists is warranted, particularly in the context of metabolic disorders and neurodegenerative diseases.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Chronic infusion of the amylin antagonist this compound increases feeding in Zucker fa/fa rats but not in lean controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Calcitonin and Amylin Receptor Peptide Interaction Mechanisms: INSIGHTS INTO PEPTIDE-BINDING MODES AND ALLOSTERIC MODULATION OF THE CALCITONIN RECEPTOR BY RECEPTOR ACTIVITY-MODIFYING PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gastric Emptying Study | Boston Children's Hospital [childrenshospital.org]

- 6. apexbt.com [apexbt.com]

- 7. A microfluidic system for monitoring glucagon secretion from human pancreatic islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Amylin Receptor Signaling Pathway and its Antagonism by AC 187

For Researchers, Scientists, and Drug Development Professionals

Abstract

The amylin receptor, a heterodimeric G protein-coupled receptor, plays a crucial role in glycemic control, appetite regulation, and potentially in the pathophysiology of neurodegenerative diseases. Its signaling cascade, primarily mediated through the Gs-adenylyl cyclase-cAMP pathway, presents a compelling target for therapeutic intervention. AC 187 is a potent and selective peptide antagonist of the amylin receptor, which has been instrumental in elucidating the physiological functions of endogenous amylin and is a valuable tool in drug development. This technical guide provides a comprehensive overview of the amylin receptor signaling pathway, the mechanism of action of this compound, and detailed experimental protocols for studying this system.

Introduction to the Amylin Receptor

Amylin, a 37-amino acid peptide hormone, is co-secreted with insulin from pancreatic β-cells in response to nutrient intake.[1][2] It acts as a neuroendocrine hormone to regulate glucose homeostasis by inhibiting gastric emptying, suppressing glucagon secretion, and promoting satiety.[1][3] The biological effects of amylin are mediated by the amylin receptor (AMY receptor), a complex belonging to the Class B G protein-coupled receptor (GPCR) family.[1][3]

The amylin receptor is a heterodimer composed of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs).[4][5][6] This association with a RAMP is essential for high-affinity amylin binding and signaling.[4][7] There are three main subtypes of the amylin receptor, determined by the associated RAMP:

These receptor subtypes exhibit distinct pharmacological profiles for various agonists and antagonists.[5]

The Amylin Receptor Signaling Cascade

Activation of the amylin receptor by its endogenous ligand, amylin, or synthetic agonists initiates a cascade of intracellular signaling events. The primary and most well-characterized pathway involves the coupling to a stimulatory G protein (Gs).

The Canonical Gs-cAMP Pathway

Upon agonist binding, the amylin receptor undergoes a conformational change, leading to the activation of the associated Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2][] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[2] PKA, in turn, phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), which modulates gene transcription.[9]

Alternative Signaling Pathways

While the Gs-cAMP pathway is considered the canonical signaling route for the amylin receptor, evidence suggests the involvement of other signaling cascades, which may contribute to the diverse physiological effects of amylin. These include:

-

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: Amylin receptor activation has been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[] This activation appears to be dependent on β-arrestin.[]

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: Some studies have indicated that amylin receptor signaling can also involve the activation of the PI3K/Akt pathway.[10]

-

Calcium Signaling: Activation of the amylin receptor can lead to an increase in intracellular calcium levels.[10]

The engagement of these different pathways may be ligand-dependent, leading to the concept of "biased signaling," where different agonists preferentially activate certain downstream pathways over others.[7]

This compound: A Potent Amylin Receptor Antagonist

This compound is a synthetic peptide that acts as a potent and selective competitive antagonist of the amylin receptor.[11][12] It is derived from the C-terminal fragment of salmon calcitonin.[11] this compound has been a critical tool for researchers to investigate the physiological roles of endogenous amylin. By blocking the amylin receptor, this compound can reverse the effects of amylin, leading to increased food intake, accelerated gastric emptying, and altered glucagon secretion.[7][13]

Mechanism of Action

This compound competitively binds to the amylin receptor, preventing the binding of endogenous amylin and other agonists.[12] This blockade inhibits the downstream signaling cascades, primarily the Gs-cAMP pathway, thereby preventing the physiological responses mediated by the amylin receptor.

Role in Neurodegenerative Disease Research

Intriguingly, the amylin receptor has been implicated in the pathophysiology of Alzheimer's disease. The amyloid-beta (Aβ) peptide, a hallmark of Alzheimer's, has been shown to bind to and activate the amylin receptor, leading to neurotoxicity and apoptotic cell death.[6][14] this compound has been demonstrated to block Aβ-induced neurotoxicity by attenuating the activation of initiator and effector caspases.[13][14][15] This suggests that the amylin receptor may be a novel therapeutic target for Alzheimer's disease.

Quantitative Data

The following tables summarize key quantitative data for this compound and related ligands at the amylin receptor.

| Ligand | Receptor/Assay | Value | Reference |

| This compound | Amylin Receptor (antagonist) | IC50 = 0.48 nM | [13][15] |

| Amylin Receptor (antagonist) | Ki = 0.275 nM | [15] | |

| Human AMY1A Receptor | pKB = 8.02 | [11] | |

| Human AMY3A Receptor | pKB = 7.68 | [11] | |

| Selectivity of this compound | |||

| vs. Calcitonin Receptor | 38-fold | [13] | |

| vs. CGRP Receptor | 400-fold | [13] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for studying the amylin receptor signaling pathway.

Radioligand Binding Assay

This assay is used to determine the binding affinity of ligands to the amylin receptor.

Objective: To measure the binding of a radiolabeled ligand (e.g., ¹²⁵I-amylin) to cell membranes expressing the amylin receptor and to determine the inhibitory constant (Ki) of a competing ligand (e.g., this compound).

Materials:

-

Cell membranes from a cell line stably expressing the human calcitonin receptor and a RAMP (e.g., HEK293 cells).

-

Radioligand: ¹²⁵I-labeled rat amylin.

-

Binding buffer: (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Non-specific binding control: High concentration of unlabeled amylin.

-

Test compound: this compound at various concentrations.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare cell membranes by homogenization and centrifugation.

-

In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

-

Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 of the test compound, from which the Ki can be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a ligand to stimulate or inhibit the production of intracellular cAMP.

Objective: To quantify the effect of amylin receptor agonists and antagonists on adenylyl cyclase activity.

Materials:

-

Whole cells expressing the amylin receptor (e.g., CHO or HEK293 cells).

-

Assay medium (e.g., DMEM containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

Agonist (e.g., rat amylin).

-

Antagonist (e.g., this compound).

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

For antagonist testing, pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of agonist (e.g., EC₈₀ of amylin). For agonist testing, add various concentrations of the agonist.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Plot the data as a dose-response curve and analyze using non-linear regression to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion

The amylin receptor signaling pathway is a complex and multifaceted system with significant implications for metabolic diseases and neurodegeneration. This compound has proven to be an invaluable pharmacological tool for dissecting the roles of this pathway. A thorough understanding of the molecular mechanisms of amylin receptor activation and inhibition, coupled with robust experimental methodologies, is essential for the continued development of novel therapeutics targeting this important receptor. This guide provides a foundational resource for researchers and drug development professionals working in this exciting field.

References

- 1. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Amylin receptor modulators and how do they work? [synapse.patsnap.com]

- 3. Mediators of Amylin Action in Metabolic Control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amylin receptor subunit interactions are modulated by agonists and determine signaling | bioRxiv [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Amylin Receptor: A Common Pathophysiological Target in Alzheimer’s Disease and Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Signature for Receptor Engagement in the Metabolic Peptide Hormone Amylin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. researchgate.net [researchgate.net]

- 12. This compound | CAS:151804-77-2 | Amylin receptor antagonist, Potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]

- 13. This compound | Calcitonin and Related Receptors | Tocris Bioscience [tocris.com]

- 14. Antagonist of the amylin receptor blocks beta-amyloid toxicity in rat cholinergic basal forebrain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Amylin Receptor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The amylin receptor (AMY) is a critical player in metabolic regulation, primarily known for its role in glucose homeostasis and appetite control. This G-protein-coupled receptor (GPCR) is a heterodimer, composed of the calcitonin receptor (CTR) as its core component, and one of three receptor activity-modifying proteins (RAMPs). The specific RAMP subunit (RAMP1, RAMP2, or RAMP3) dictates the pharmacological and signaling properties of the resulting amylin receptor subtype (AMY₁, AMY₂, or AMY₃, respectively). Activation of amylin receptors by its endogenous ligand, amylin, or synthetic analogs, triggers a cascade of intracellular signaling events, predominantly through Gαs and Gαq protein pathways, leading to the modulation of adenylyl cyclase, phospholipase C, and downstream effectors such as cAMP, ERK1/2, and intracellular calcium. This guide provides a comprehensive technical overview of the amylin receptor, its molecular composition, signaling pathways, pharmacology, and the experimental methodologies employed in its study.

Molecular Composition of the Amylin Receptor

The functional amylin receptor is a complex formed by the association of two distinct proteins: the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP).

1.1. Calcitonin Receptor (CTR)

The CTR is a class B GPCR, which serves as the core ligand-binding and signal-transducing unit. By itself, the CTR has a high affinity for calcitonin but a low affinity for amylin. There are two major splice variants of the human CTR, CT(a) and CT(b).

1.2. Receptor Activity-Modifying Proteins (RAMPs)

RAMPs are single-transmembrane proteins that are essential for the high-affinity binding of amylin to the CTR. There are three subtypes of RAMPs:

-

RAMP1: When associated with CTR, it forms the AMY₁ receptor .

-

RAMP2: In conjunction with CTR, it gives rise to the AMY₂ receptor .

-

RAMP3: Forms the AMY₃ receptor when complexed with CTR.

The association of RAMPs with the CTR not only enhances the affinity for amylin but also modulates the receptor's signaling properties and pharmacology.

Amylin Receptor Signaling Pathways

Upon agonist binding, the amylin receptor activates multiple intracellular signaling cascades, primarily through the coupling to Gαs and Gαq proteins.

2.1. Gαs-cAMP-PKA Pathway

The predominant signaling pathway for amylin receptors is through the activation of Gαs, which in turn stimulates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).

2.2. Gαq-PLC-IP₃/DAG-Ca²⁺/PKC Pathway

Amylin receptors can also couple to Gαq proteins. Activation of Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The increase in intracellular Ca²⁺ and the presence of DAG activate Protein Kinase C (PKC).

2.3. ERK1/2 Pathway

Activation of the amylin receptor also leads to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway can be activated through both Gαs and Gαq dependent mechanisms.

Signaling Pathway Diagrams

Quantitative Data

The following tables summarize the binding affinities and functional potencies of various ligands at the human amylin receptor subtypes.

Table 1: Ligand Binding Affinities (Kᵢ in nM)

| Ligand | AMY₁ | AMY₃ | Reference |

| Pramlintide | 0.023 | - | [1] |

| human Amylin | 0.03 | - | [1] |

| AC187 (antagonist) | - | - | IC₅₀ = 0.48, Kᵢ = 0.275 |

Note: Data for AMY₂ is limited in the provided search results. "-" indicates data not available in the cited sources.

Table 2: Functional Potency (EC₅₀ in nM) for cAMP Accumulation

| Ligand | CTR | AMY₁ | AMY₂ | AMY₃ | Reference |

| rat Amylin | - | - | - | - | pEC₅₀: 7.81-8.62 (CTR), significant enhancement at AMY₁ and AMY₃ |

| Pramlintide | - | - | - | - | Significant enhancement at AMY₁ and AMY₃ compared to CTR |

| human Calcitonin | - | 30 | - | 76 | [2] |

| salmon Calcitonin | - | 7 | - | 22 | [2] |

| αCGRP | - | ~30 | - | - | [2] |

pEC₅₀ is the negative logarithm of the EC₅₀ value.

Table 3: Functional Potency (EC₅₀ in nM) for Gs Protein Recruitment

| Ligand | CTR | AMY₁ | AMY₂ | AMY₃ | Reference |

| rat Amylin | - | potently activates | potently activates | potently activates | [2] |

| αCGRP | weakly activates | potently activates | less potent | less potent | [2] |

| human Calcitonin | potently activates | potently activates | - | - | [2] |

| salmon Calcitonin | potently activates | potently activates | potently activates | - | [2] |

Note: Specific EC₅₀ values for Gs recruitment were not consistently provided in a tabular format in the search results, but relative potencies were described.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the amylin receptor are provided below.

4.1. Radioligand Binding Assay

This assay is used to determine the affinity of ligands for the amylin receptor.

References

- 1. Amylin mobilizes [Ca2+]i and stimulates the release of pancreatic digestive enzymes from rat acinar AR42J cells: evidence for an exclusive receptor system of amylin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NN1213 – A Potent, Long-Acting, and Selective Analog of Human Amylin - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the AC 187 Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the AC 187 peptide, a potent and selective antagonist of the amylin receptor. This document details its structure, binding characteristics, mechanism of action, and relevant experimental methodologies.

Core Peptide Structure and Properties

This compound is a synthetic peptide amide derived from a fragment of salmon calcitonin. Its structure and physicochemical properties are summarized below.

| Property | Value |

| Amino Acid Sequence | Ac-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asn-Thr-Gly-Ser-Asn-Thr-Tyr-NH2 |

| Molecular Formula | C127H205N37O40 |

| Molecular Weight | 2890.19 g/mol |

| Modifications | N-terminal acetylation, C-terminal amidation |

Quantitative Binding and Activity Data

This compound exhibits high affinity and selectivity for the amylin receptor. The following tables summarize its key quantitative binding and activity parameters.

Table 2.1: Receptor Binding Affinity

| Parameter | Value | Receptor Subtype(s) | Notes |

| IC50 | 0.48 nM | Amylin Receptor | The half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of the amylin receptor's activity.[1] |

| Ki | 0.275 nM | Amylin Receptor | The inhibition constant, representing the equilibrium dissociation constant of the inhibitor-receptor complex.[1] |

| pKB | 8.02 | AMY1A | The negative logarithm of the equilibrium dissociation constant for a competitive antagonist at the AMY1A receptor subtype. |

| pKB | 7.68 | AMY3A | The negative logarithm of the equilibrium dissociation constant for a competitive antagonist at the AMY3A receptor subtype. |

Table 2.2: Receptor Selectivity

| Receptor Comparison | Selectivity (Fold) | Notes |

| Amylin vs. Calcitonin Receptor | 38 | This compound is 38 times more selective for the amylin receptor compared to the calcitonin receptor.[1] |

| Amylin vs. CGRP Receptor | 400 | This compound demonstrates 400-fold higher selectivity for the amylin receptor over the Calcitonin Gene-Related Peptide (CGRP) receptor.[1] |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the amylin receptor. The amylin receptor is a G-protein coupled receptor (GPCR) composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP). Upon binding of the endogenous agonist, amylin, the receptor complex activates the Gαs subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This leads to the activation of Protein Kinase A (PKA) and downstream signaling cascades, including the MAPK/ERK pathway. This compound competitively blocks the binding of amylin to this receptor, thereby inhibiting these downstream effects.

Experimental Protocols

This section outlines the general methodologies employed in the synthesis, purification, and characterization of this compound and its biological activity.

Peptide Synthesis (Solid-Phase Peptide Synthesis)

This compound is synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) protocols.

Workflow Diagram:

References

AC 187 Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC 187 is a potent and selective antagonist of the amylin receptor, a key player in glycemic control and energy homeostasis. This document provides a comprehensive overview of the binding affinity of this compound, the experimental protocols used to determine these properties, and the associated signaling pathways. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in drug discovery and development targeting the amylin receptor system.

Core Concepts: The Amylin Receptor System

The amylin receptor (AMY-R) is a heterodimeric G protein-coupled receptor (GPCR) composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP). There are three subtypes of RAMPs (RAMP1, RAMP2, and RAMP3), which co-assemble with CTR to form different amylin receptor subtypes (AMY1, AMY2, and AMY3, respectively). These receptors are activated by the pancreatic hormone amylin, which is co-secreted with insulin and plays a role in regulating glucose metabolism, gastric emptying, and satiety.

This compound is a synthetic peptide analog of salmon calcitonin (sCT) (8-32) with modifications that confer high affinity and selectivity for the amylin receptor, acting as a competitive antagonist.

Quantitative Binding Affinity Data

The binding affinity of this compound for the amylin receptor has been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative view of its potency and selectivity.

Table 1: Binding Affinity of this compound for Amylin Receptors

| Ligand | Receptor/Tissue | Assay Type | Parameter | Value | Reference |

| This compound | Rat Nucleus Accumbens Membranes | Competitive Binding ([¹²⁵I]Amylin) | Kᵢ | 79 pM | [1] |

| This compound | Amylin Receptor | Functional Assay | IC₅₀ | 0.48 nM | |

| Amylin | Rat Nucleus Accumbens Membranes | Saturation Binding | Kₐ | 28 pM | [1] |

Table 2: Selectivity Profile of this compound

| Receptor | Fold Selectivity vs. Amylin Receptor | Reference |

| Calcitonin Receptor | 38-fold | |

| CGRP Receptor | 400-fold |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the binding affinity and functional activity of this compound.

Competitive Radioligand Binding Assay

This protocol is designed to determine the inhibitory constant (Kᵢ) of this compound for the amylin receptor using a radiolabeled ligand.

Objective: To measure the affinity of this compound for the amylin receptor by its ability to compete with the binding of a known radioligand.

Materials:

-

Membrane Preparation: Homogenized rat nucleus accumbens membranes, known to be rich in amylin receptors.

-

Radioligand: [¹²⁵I]-labeled rat amylin.

-

Competitor: this compound.

-

Assay Buffer: e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgSO₄, 0.1% BSA, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Glass fiber filters: Pre-treated with a blocking agent (e.g., 0.3% polyethyleneimine) to reduce non-specific binding.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Thaw frozen rat nucleus accumbens membrane aliquots on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding wells: Assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding wells: Assay buffer, radioligand, a high concentration of unlabeled amylin (to saturate all specific binding sites), and membrane preparation.

-

Competition wells: A range of concentrations of this compound, radioligand, and membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity constant.

-

Competitive Radioligand Binding Assay Workflow

cAMP Functional Assay

This protocol measures the ability of this compound to antagonize amylin-induced cyclic adenosine monophosphate (cAMP) production in cells expressing the amylin receptor.

Objective: To determine the functional antagonist activity of this compound by measuring its effect on second messenger signaling.

Materials:

-

Cell Line: A cell line stably expressing the human amylin receptor (e.g., HEK293 or CHO cells).

-

Cell Culture Medium: Appropriate medium for the chosen cell line.

-

Agonist: Amylin.

-

Antagonist: this compound.

-

Phosphodiesterase (PDE) inhibitor: (e.g., IBMX) to prevent cAMP degradation.

-

cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Cell Culture: Culture the amylin receptor-expressing cells in appropriate flasks until they reach the desired confluency.

-

Cell Seeding: Seed the cells into 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.

-

Pre-incubation with Antagonist:

-

Wash the cells with serum-free medium.

-

Add varying concentrations of this compound to the wells.

-

Incubate for a specific period (e.g., 15-30 minutes) at 37°C.

-

-

Stimulation with Agonist:

-

Add a fixed concentration of amylin (typically the EC₅₀ or EC₈₀ concentration for cAMP production) to the wells already containing this compound.

-

Incubate for a defined time (e.g., 15-30 minutes) at 37°C. A PDE inhibitor is typically included during this step.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen detection method.

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the maximal amylin-induced cAMP response.

-

The data can be fitted to a sigmoidal dose-response curve to accurately determine the IC₅₀.

-

cAMP Functional Assay Workflow

Signaling Pathways

This compound exerts its effects by competitively blocking the binding of amylin to its receptor. The amylin receptor is coupled to the stimulatory G protein (Gₛ). Activation of the amylin receptor by its endogenous ligand, amylin, leads to the dissociation of the Gαₛ subunit, which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, leading to various cellular responses. By blocking amylin binding, this compound prevents this signaling cascade.

Amylin Receptor Signaling Pathway and this compound Antagonism

Conclusion

This compound is a high-affinity, selective antagonist of the amylin receptor. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers investigating the amylin system. The visualization of the signaling pathway further clarifies the mechanism of action of this compound. This technical guide serves as a valuable resource for the design and interpretation of experiments aimed at developing novel therapeutics targeting the amylin receptor.

References

AC 187 Downstream Targets: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC 187 is a potent and selective peptide antagonist of the amylin receptor.[1][2] Amylin, a pancreatic β-cell hormone co-secreted with insulin, plays a significant role in glucose homeostasis and appetite regulation. By blocking the amylin receptor, this compound modulates various downstream signaling pathways, leading to significant physiological effects. This technical guide provides a comprehensive overview of the core downstream targets of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.

Core Mechanism of Action

This compound exerts its effects by competitively binding to the amylin receptor, a heterodimeric G protein-coupled receptor (GPCR) composed of the calcitonin receptor (CTR) complexed with a receptor activity-modifying protein (RAMP).[3][4][5] There are three subtypes of amylin receptors (AMY1, AMY2, and AMY3), formed by the association of CTR with RAMP1, RAMP2, or RAMP3, respectively.[1][6] this compound shows high affinity for these receptors, thereby preventing the binding of endogenous amylin and inhibiting its downstream signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the interaction of this compound with its primary target and its effects on downstream processes.

Table 1: this compound Receptor Binding Affinity [1][2]

| Parameter | Value | Receptor Subtype |

| IC50 | 0.48 nM | Amylin Receptor |

| Ki | 0.275 nM | Amylin Receptor |

Table 2: Effects of this compound on Metabolic Parameters

| Parameter | Effect | Species | Notes |

| Glucagon Secretion | Increased | Rat | Amylin blockade with this compound increased glucagon concentration during euglycemic, hyperinsulinemic clamps.[7] |

| Gastric Emptying | Accelerated | Rat | This compound accelerated the gastric emptying of liquids.[7] Chronic infusion of this compound (10 µg/kg/h) also increased food intake in Zucker rats.[8] |

Table 3: Neuroprotective Effects of this compound

| Parameter | Effect | In Vitro/In Vivo | Notes |

| Amyloid-β Induced Neurotoxicity | Blocked | In Vitro | This compound treatment before exposure to Aβ resulted in significantly improved neuronal survival.[1] |

| Caspase Activation | Attenuated | In Vitro | This compound attenuates the activation of initiator and effector caspases that mediate Aβ-induced apoptotic cell death.[1] |

| Tau Phosphorylation | Reduced (inferred) | In Vivo (Amylin) | Amylin treatment, which this compound would antagonize, was shown to reduce tau phosphorylation by inhibiting the CDK5/p25 pathway.[3][4] |

Signaling Pathways

The downstream effects of this compound are mediated through the modulation of complex intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.

Amylin Receptor Signaling Cascade

Amylin receptors are GPCRs that can couple to various G proteins, including Gαs, Gαq, and Gαi, leading to the activation of multiple downstream effectors. The primary pathway involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[5] Another important pathway is the activation of the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinase (ERK1/2).[9]

Neuroprotective Signaling Pathway of this compound

In the context of Alzheimer's disease, amyloid-β (Aβ) can induce neurotoxicity through pathways involving the dysregulation of cyclin-dependent kinase 5 (CDK5) and the activation of caspases. Amylin signaling has been shown to suppress the Aβ-induced activation of the CDK5/p25 pathway, leading to reduced phosphorylation of tau protein.[3][4] By blocking the amylin receptor, this compound prevents this protective effect, but more importantly, it directly counteracts the neurotoxic signaling induced by Aβ at the amylin receptor, leading to the attenuation of caspase activation and improved neuronal survival.[1]

Metabolic Effects Signaling Pathway of this compound

Amylin is known to suppress glucagon secretion from pancreatic α-cells and slow gastric emptying. By antagonizing the amylin receptor, this compound reverses these effects. The blockade of amylin receptors in the pancreas leads to an increase in glucagon secretion.[7] In the gastrointestinal tract, the inhibition of amylin signaling results in accelerated gastric emptying.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. novonordiskmedical.com [novonordiskmedical.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Chronic infusion of the amylin antagonist this compound increases feeding in Zucker fa/fa rats but not in lean controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Roles of Gastric Emptying and Gastrointestinal Transit Following Ileal Interposition in Alleviating Diabetes in Goto-Kakizaki Rats [frontiersin.org]

Unraveling the Role of ICRF-187 in Glucose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Initial Note: This document addresses the role of ICRF-187 in glucose metabolism, as extensive searches for "AC-187" in this context yielded no relevant public data. It is presumed that "AC-187" may be an internal designation or a typographical error for the scientifically recognized compound ICRF-187.

Executive Summary

ICRF-187, a bis-dioxopiperazine compound, demonstrates a protective role in a preclinical model of diabetes. Its mechanism of action is not directly involved in the canonical insulin signaling or glucose transport pathways. Instead, ICRF-187 functions as a potent metal-chelating agent, specifically targeting transitional metals like iron. This action mitigates oxidative stress, a key factor in the pathogenesis of pancreatic beta-cell damage. In the context of alloxan-induced diabetes, a model characterized by chemically induced beta-cell destruction via reactive oxygen species (ROS), ICRF-187's ability to sequester iron is believed to inhibit the formation of these damaging radicals, thereby preserving beta-cell integrity and function. This whitepaper provides a comprehensive overview of the current understanding of ICRF-187's role in a model relevant to glucose metabolism, including its proposed mechanism of action, a detailed experimental protocol for inducing and evaluating its effects in a diabetic mouse model, and a summary of the conceptual signaling pathway.

Core Mechanism of Action: Metal Chelation and Pancreatic Beta-Cell Protection

The primary mechanism by which ICRF-187 exerts its protective effect in the context of experimentally induced diabetes is through the chelation of transition metals, particularly iron.[1] Alloxan, a chemical used to induce a form of type 1 diabetes in animal models, mediates its toxic effects on pancreatic beta cells through the generation of reactive oxygen species (ROS). This process is catalyzed by the presence of intracellular transition metals.

ICRF-187 and its hydrolytic products are structurally similar to EDTA, a well-known chelating agent.[1] They bind to transitional metals such as iron, zinc, and copper.[1] By sequestering these metal ions, ICRF-187 is thought to prevent the metal-catalyzed redox cycling that leads to the formation of highly reactive hydroxyl radicals from superoxide and hydrogen peroxide. This reduction in oxidative stress protects the pancreatic beta cells from alloxan-induced damage, thereby preserving their capacity for insulin production and secretion.[1] It is important to note that ICRF-187 itself does not appear to possess direct free radical scavenging activity.[1]

Experimental Model and Data

The primary model used to investigate the effects of ICRF-187 on glucose metabolism is the alloxan-induced diabetic mouse model. This model mimics the beta-cell destruction characteristic of type 1 diabetes.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data from studies directly measuring the dose-dependent effects of ICRF-187 on blood glucose levels, insulin secretion, and other metabolic parameters in the alloxan-induced diabetic mouse model. The available literature focuses on the qualitative protective effect and the proposed mechanism of action.[1]

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies for inducing diabetes with alloxan and performing glucose tolerance tests in mice. These can be adapted to specifically evaluate the efficacy of ICRF-187.

Alloxan-Induced Diabetes Mouse Model

Objective: To induce pancreatic beta-cell destruction in mice to model a state of insulin deficiency and hyperglycemia.

Materials:

-

Male ICR mice (or other suitable strain)

-

Alloxan monohydrate

-

Sterile 0.9% saline solution

-

Glucometer and test strips

-

Insulin (for supportive care, if necessary)

Procedure:

-

Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

-

Fasting: Fast the mice for 6-8 hours with free access to water.

-

Alloxan Preparation: Immediately before use, dissolve alloxan monohydrate in cold, sterile 0.9% saline to the desired concentration. Alloxan is unstable in aqueous solution.

-

Alloxan Administration: Administer a single intraperitoneal (i.p.) injection of alloxan. The dose can range from 100 mg/kg to 200 mg/kg body weight. A dose of 150 mg/kg is often effective.

-

Post-Injection Care: Provide the mice with a 5% glucose solution in their water for the first 24 hours to prevent fatal hypoglycemia that can occur due to the initial massive release of insulin from damaged beta cells.

-

Confirmation of Diabetes: Monitor blood glucose levels daily for 3-5 days. Mice with fasting blood glucose levels consistently above 200-250 mg/dL are considered diabetic and can be used for subsequent experiments.

Evaluation of ICRF-187 Efficacy

Objective: To assess the protective effect of ICRF-187 against alloxan-induced hyperglycemia.

Materials:

-

Diabetic mice (as prepared above)

-

ICRF-187

-

Vehicle control (e.g., sterile saline)

-

Glucometer and test strips

Procedure:

-

Treatment Groups: Divide the diabetic mice into at least two groups: a vehicle control group and an ICRF-187 treatment group.

-

ICRF-187 Administration: Administer ICRF-187 (dose to be determined based on pilot studies) or vehicle control to the respective groups via a suitable route (e.g., i.p. injection) prior to alloxan administration.

-

Blood Glucose Monitoring: Measure fasting blood glucose levels at baseline (before alloxan) and at regular intervals (e.g., 24, 48, 72 hours) after alloxan administration.

-

Data Analysis: Compare the blood glucose levels between the ICRF-187 treated group and the vehicle control group to determine if ICRF-187 provided a protective effect against hyperglycemia.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of ICRF-187 in Pancreatic Beta-Cell Protection

Caption: Proposed mechanism of ICRF-187 in protecting pancreatic beta-cells from alloxan-induced damage.

Experimental Workflow for Evaluating ICRF-187

Caption: Experimental workflow for assessing the protective effects of ICRF-187 in an alloxan-induced diabetic mouse model.

Conclusion and Future Directions

ICRF-187 presents an interesting case for the protection against chemically induced diabetes through a mechanism of metal chelation and subsequent reduction of oxidative stress. While the conceptual framework is established, there is a clear need for further research to quantify the dose-dependent effects of ICRF-187 on key metabolic parameters, including blood glucose, insulin secretion, and C-peptide levels. Future studies should focus on generating robust quantitative data to fully elucidate the therapeutic potential of ICRF-187 and similar metal-chelating compounds in the context of beta-cell preservation and diabetes. Furthermore, exploring the efficacy of ICRF-187 in other models of diabetes that involve oxidative stress could provide broader insights into its potential applications.

References

An In-depth Technical Guide on AC 187 and its Role in Food Intake Regulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AC 187 is a potent and selective antagonist of the amylin receptor, playing a crucial role in the intricate neurohormonal regulation of food intake. This guide provides a comprehensive overview of the core mechanisms of action of this compound, with a particular focus on its effects within the central nervous system. We delve into the quantitative data from key preclinical studies, present detailed experimental protocols for in-vivo research, and visualize the underlying signaling pathways. This document is intended to serve as a technical resource for researchers and professionals in the fields of neuroscience, metabolism, and drug development, offering a foundational understanding of this compound as a tool to probe the physiology of satiety and as a potential modulator of feeding behavior.

Introduction to this compound

This compound is a synthetic peptide analogue that acts as a competitive antagonist at amylin receptors.[][2] It is derived from the C-terminal fragment of salmon calcitonin (sCT), with specific amino acid substitutions that confer high affinity and selectivity for the amylin receptor over related receptors like the calcitonin and calcitonin gene-related peptide (CGRP) receptors.[] Its primary utility in research is to elucidate the physiological functions of endogenous amylin, a pancreatic β-cell hormone involved in glucose homeostasis and the regulation of appetite.[3] By blocking the action of amylin, this compound helps to unravel the complex signaling cascades that govern satiety and food intake.

Mechanism of Action: The Amylin Receptor and Downstream Signaling

Amylin exerts its effects by binding to a heterodimeric receptor complex composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP). This compound competitively binds to this receptor, thereby inhibiting the downstream signaling cascade initiated by amylin.[] A key signaling molecule implicated in amylin's anorectic effect is cyclic guanosine monophosphate (cGMP).[4] Studies have shown that amylin and its agonists stimulate the formation of cGMP in neurons of the area postrema (AP), a critical brain region for the control of food intake.[4]

Signaling Pathway of Amylin and its Antagonism by this compound

The binding of amylin to its receptor in the area postrema is believed to activate guanylate cyclase, leading to an increase in intracellular cGMP. This second messenger then activates protein kinase G (PKG), which in turn phosphorylates downstream targets to ultimately reduce food intake. This compound, by blocking the initial binding of amylin, prevents this signaling cascade from being initiated.

References

- 2. Differential antagonism of amylin's metabolic and vascular actions with amylin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chronic infusion of the amylin antagonist this compound increases feeding in Zucker fa/fa rats but not in lean controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Infusion of the amylin antagonist this compound into the area postrema increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

AC 187: Application Notes and Protocols for Researchers

For research use only. Not for use in diagnostic procedures.

Introduction

AC 187 is a potent and selective antagonist of the amylin receptor.[1][2][3] It is a synthetic peptide derived from salmon calcitonin and has been instrumental in elucidating the physiological roles of amylin, a pancreatic hormone involved in glycemic control and appetite regulation.[4] These application notes provide an overview of the key research applications of this compound, detailed experimental protocols, and relevant quantitative data to support researchers in metabolic and neurodegenerative disease fields.

Key Research Applications

-

Metabolic Disorders: this compound is widely used to investigate the role of endogenous amylin in regulating glucagon secretion, gastric emptying, and food intake.[2][5][6] Studies have shown that blockade of the amylin receptor with this compound can lead to increased food intake and alterations in plasma glucose levels.[5][7]

-

Neurodegenerative Diseases: this compound has emerged as a valuable tool in Alzheimer's disease research. It has been shown to block the neurotoxic effects of amyloid-β (Aβ) peptides, suggesting that the amylin receptor may be a novel therapeutic target.[2][8][9] this compound can attenuate Aβ-induced apoptotic cell death in neuronal cultures.[2][8][9]

Quantitative Data

The following tables summarize the binding affinities and antagonist potencies of this compound for various receptors.

| Parameter | Value | Receptor | Species | Reference |

| IC₅₀ | 0.48 nM | Amylin Receptor | [2][3][5][6] | |

| Kᵢ | 0.275 nM | Amylin Receptor | [2] | |

| pK₋B | 8.02 | Human Amylin Receptor 1A (AMY₁ₐ) | Human | [4] |

| pK₋B | 7.68 | Human Amylin Receptor 3A (AMY₃ₐ) | Human | [4] |

Selectivity Profile:

| Receptor Selectivity | Fold Selectivity (over Amylin Receptor) | Reference |

| Calcitonin Receptor | 38-fold | [3][5][6] |

| CGRP Receptor | 400-fold | [3][5][6] |

Signaling Pathway

Amylin receptors are heterodimers composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP).[7] Upon amylin binding, the receptor complex activates G-protein signaling cascades, primarily through Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to mediate the physiological effects of amylin. This compound acts as a competitive antagonist, blocking amylin from binding to the receptor and thereby inhibiting this signaling cascade.

Experimental Protocols

In Vitro: Neuroprotection Assay Against Amyloid-β Toxicity

This protocol details the procedure for assessing the neuroprotective effects of this compound against Aβ-induced toxicity in primary neuronal cultures.[8][9]

Materials:

-

Primary rat cholinergic basal forebrain neurons

-

Neurobasal medium supplemented with B27

-

Amyloid-β (1-42) peptide, pre-aggregated

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Hoechst 33342 stain

-

Propidium Iodide (PI)

-

Phosphate Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Cell Culture: Plate primary rat cholinergic basal forebrain neurons in 96-well plates at a density of 1 x 10⁵ cells/well and culture in Neurobasal medium with B27 supplement for 24 hours.

-

This compound Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2 hours prior to the addition of Aβ.

-

Aβ Treatment: Add pre-aggregated Aβ (1-42) to the wells at a final concentration of 10 µM. Include control wells with no treatment, this compound alone, and Aβ alone.

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO₂.

-

Cell Viability Assessment (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Apoptosis Assessment (Hoechst and PI Staining):

-

Wash the cells twice with cold PBS.

-

Stain the cells with Hoechst 33342 (1 µg/mL) and PI (1 µg/mL) in PBS for 15 minutes at room temperature in the dark.

-

Wash the cells twice with PBS.

-

Visualize the cells under a fluorescence microscope. Hoechst will stain the nuclei of all cells (blue), while PI will only stain the nuclei of dead cells (red).

-

In Vivo: Chronic Infusion in Rats for Food Intake Studies

This protocol describes a method for the chronic administration of this compound to rats to study its effects on food intake and body weight.[10]

Materials:

-

Male Zucker fa/fa rats (or other appropriate strain)

-

This compound

-

Sterile saline

-

Alzet osmotic minipumps

-

Intraperitoneal catheters

-

Metabolic cages for monitoring food and water intake

Procedure:

-

Animal Acclimation: Acclimate rats to individual housing in metabolic cages for at least 3 days prior to surgery.

-

Osmotic Pump Preparation: Prepare Alzet osmotic minipumps to deliver this compound at a dose of 10 µg/kg/h. Dissolve this compound in sterile saline to the required concentration based on the pump's flow rate and the animal's body weight.

-

Surgical Implantation:

-

Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

-

Make a small subcutaneous incision on the back of the neck and insert the filled osmotic minipump.

-

Tunnel an intraperitoneal catheter from the pump outlet to the abdominal cavity.

-

Suture the incisions.

-

-

Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.

-

Data Collection:

-

Monitor food and water intake and body weight daily for the duration of the infusion (e.g., 8 days).

-

Include a control group of rats receiving a saline infusion.

-

-

Data Analysis: Analyze the data to determine the effect of this compound on cumulative food intake and body weight change compared to the control group.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. amylin receptor signaling pathway Gene Ontology Term (GO:0097647) [informatics.jax.org]

- 3. Differential antagonism of amylin's metabolic and vascular actions with amylin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. What are Amylin receptor modulators and how do they work? [synapse.patsnap.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Antagonist of the Amylin Receptor Blocks β-Amyloid Toxicity in Rat Cholinergic Basal Forebrain Neurons | Journal of Neuroscience [jneurosci.org]

- 9. Antagonist of the amylin receptor blocks beta-amyloid toxicity in rat cholinergic basal forebrain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chronic infusion of the amylin antagonist this compound increases feeding in Zucker fa/fa rats but not in lean controls - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for AC 187

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC 187 is a potent and selective antagonist of the amylin receptor, a heterodimeric G protein-coupled receptor composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP).[1][2] With a high affinity for the amylin receptor (IC₅₀ = 0.48 nM, Ki = 0.275 nM), this compound exhibits significant selectivity over calcitonin and CGRP receptors.[3] These characteristics make this compound a valuable research tool for investigating the physiological roles of amylin and its receptor in various biological processes, including neuroscience, metabolism, and feeding behavior.

This document provides detailed application notes and experimental protocols for the use of this compound in both in vitro and in vivo research settings.

Physicochemical Properties and Storage

| Property | Value | Reference |

| Molecular Formula | C₁₅₄H₂₄₂N₄₄O₄₉S₂ | [3] |

| Molecular Weight | 3448.03 g/mol | [3] |

| Formulation | Typically supplied as a lyophilized powder. | [4] |

| Solubility | Soluble in water. | [3] |

| Storage | Store lyophilized powder at -20°C. For long-term storage of stock solutions, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. | [4] |

Signaling Pathway

The amylin receptor is a complex formed by the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs), creating different receptor subtypes (AMY₁, AMY₂, AMY₃).[1][2] Amylin binding to its receptor typically activates Gs-coupled signaling pathways, leading to an increase in intracellular cyclic AMP (cAMP) levels.[5] this compound acts as a competitive antagonist, blocking the binding of amylin and thereby inhibiting downstream signaling.

Experimental Protocols

In Vitro Applications

1. Neuroprotection Assay against Amyloid-β (Aβ) Toxicity

This protocol is adapted from studies demonstrating the neuroprotective effects of this compound against Aβ-induced toxicity in primary neuronal cultures.[6]

Objective: To assess the ability of this compound to protect neurons from Aβ-induced cell death.

Materials:

-

Primary rat cholinergic basal forebrain neurons

-

Neurobasal medium supplemented with B27 and L-glutamine

-

Amyloid-β (1-42) peptide, oligomerized

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Hoechst 33342 stain

-

Annexin V-FITC and Propidium Iodide (PI) Apoptosis Detection Kit

-

96-well cell culture plates

Protocol:

-

Cell Culture: Plate primary neurons in 96-well plates at a density of 1 x 10⁵ cells/well and culture for 24-48 hours.

-

This compound Pre-treatment: Prepare stock solutions of this compound in sterile water. Dilute to desired final concentrations (e.g., 1 nM - 1 µM) in culture medium. Add this compound to the cells and incubate for 1 hour prior to Aβ exposure.

-

Aβ Treatment: Add oligomerized Aβ (e.g., 10 µM final concentration) to the wells.

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

-

Assessment of Cell Viability (MTT Assay):

-

Add MTT solution (5 mg/mL in PBS) to each well (10% of the culture volume) and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO or a solubilization buffer.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Assessment of Apoptosis (Hoechst and Annexin V/PI Staining):

-

For Hoechst staining, fix the cells with 4% paraformaldehyde, then stain with Hoechst 33342 (1 µg/mL) for 10 minutes. Visualize nuclear morphology under a fluorescence microscope.

-

For Annexin V/PI staining, follow the manufacturer's protocol. Analyze the cells by flow cytometry to quantify apoptotic and necrotic cells.

-

| Parameter | Condition | Expected Outcome | Reference |

| Cell Type | Primary rat cholinergic basal forebrain neurons | - | [6] |

| Aβ Concentration | 10 µM | Neuronal apoptosis and cell death | |

| This compound Concentration | 1 nM - 1 µM | Dose-dependent increase in neuronal survival | |

| Pre-incubation Time | 1 hour | Attenuation of Aβ-induced caspase activation |

2. Competitive Binding Assay

This protocol outlines a general procedure for a competitive binding assay to determine the affinity of this compound for the amylin receptor.

Objective: To determine the inhibitory constant (Ki) of this compound.

Materials:

-

Cell membranes expressing the amylin receptor (e.g., from rat nucleus accumbens)

-

Radiolabeled amylin (e.g., ¹²⁵I-amylin)

-

This compound

-

Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgSO₄, 0.1% BSA, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the cell membranes (20-50 µg protein), radiolabeled amylin (at a concentration near its Kd), and varying concentrations of this compound. The final volume should be around 200 µL.

-

Incubation: Incubate the mixture at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter pre-soaked in binding buffer using a vacuum manifold. This separates bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC₅₀ value and then determine the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

| Parameter | Condition | Reference |

| Receptor Source | Rat nucleus accumbens membranes | [4][7] |

| Radioligand | ¹²⁵I-amylin | [4] |

| This compound Concentration Range | 10⁻¹² to 10⁻⁶ M | [4] |

| Incubation Time | 60-90 minutes | [8] |

3. cAMP Accumulation Assay

This protocol is designed to measure the antagonistic effect of this compound on amylin-induced cAMP production.

Objective: To quantify the inhibition of amylin-stimulated cAMP production by this compound.

Materials:

-

Cells expressing the amylin receptor (e.g., CHO or HEK293 cells)

-

Amylin

-

This compound

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen)

-

96- or 384-well plates

Protocol:

-

Cell Seeding: Seed cells into 96- or 384-well plates and allow them to attach overnight.

-

Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.

-

Antagonist Addition: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

-

Agonist Stimulation: Add a fixed concentration of amylin (typically the EC₅₀ or EC₈₀ concentration) to the wells.

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to determine the IC₅₀ value.

| Parameter | Condition | Reference |

| Cell Line | CHO or HEK293 cells expressing amylin receptors | [9] |

| Agonist | Amylin (at EC₅₀ or EC₈₀) | [10] |

| This compound Concentration Range | 10⁻¹² to 10⁻⁶ M | [10] |

| Phosphodiesterase Inhibitor | 100 µM IBMX | [10] |

In Vivo Applications

1. Food Intake Studies in Rodents

This protocol is based on studies investigating the effect of this compound on feeding behavior in rats.[11][12]

Objective: To determine the effect of central or peripheral administration of this compound on food intake.

Animals:

-

Adult male Sprague-Dawley or Zucker rats.

Materials:

-

This compound

-

Sterile saline (vehicle)

-

Intracerebroventricular (ICV) or intraperitoneal (IP) injection equipment

-

Metabolic cages for monitoring food intake

Protocol:

-

Animal Acclimatization: House rats individually in metabolic cages and allow them to acclimate for at least 3 days.

-

Surgical Procedures (for ICV administration): Anesthetize the rats and stereotaxically implant a guide cannula into the lateral ventricle. Allow at least one week for recovery.

-

This compound Administration:

-

Food Intake Measurement: Provide a pre-weighed amount of standard chow at the beginning of the dark cycle (when rats are most active). Measure food consumption at regular intervals (e.g., 1, 2, 4, and 24 hours) after this compound administration.

| Parameter | Condition | Expected Outcome | Reference |

| Animal Model | Sprague-Dawley or Zucker rats | - | [11][12] |

| Route of Administration | Intraperitoneal (IP) or Intracerebroventricular (ICV) | - | [7][11][12] |

| IP Dose Range | 10 µg/kg/h (chronic infusion) | Increased food intake in hyperamylinemic rats | [12] |

| ICV Dose | 30 µ g/rat | Increased food intake | [7] |

2. Gastric Emptying Studies in Rodents

This protocol describes a method to assess the effect of this compound on gastric emptying.

Objective: To measure the rate of gastric emptying following this compound administration.

Animals:

-

Adult male Sprague-Dawley rats.

Materials:

-

This compound

-

Sterile saline (vehicle)

-

Non-absorbable marker (e.g., phenol red) or radiolabeled meal (e.g., ⁹⁹mTc-labeled)

-

Test meal (e.g., liquid nutrient)

Protocol:

-

Fasting: Fast the rats overnight (approximately 16 hours) with free access to water.

-

This compound Administration: Administer this compound or vehicle via the desired route (e.g., IP or IV infusion).

-

Test Meal Administration: Administer a standard volume of the test meal containing the non-absorbable marker or radiolabel via oral gavage.

-

Gastric Emptying Measurement:

-

Phenol Red Method: At a predetermined time point (e.g., 20 minutes) after the meal, euthanize the rats. Ligate the pylorus and cardia, and remove the stomach. Homogenize the stomach contents and measure the concentration of phenol red spectrophotometrically. Gastric emptying is calculated as the percentage of the marker that has left the stomach.

-

Scintigraphy Method: If using a radiolabeled meal, scan the rats under anesthesia at various time points using a gamma camera to quantify the amount of radioactivity remaining in the stomach.

-

-

Data Analysis: Compare the percentage of gastric emptying between the this compound-treated and vehicle-treated groups.

| Parameter | Condition | Expected Outcome | Reference |

| Animal Model | Sprague-Dawley rats | - | [3] |

| This compound Dose (IV) | 30 mg/mL | Acceleration of gastric emptying | [3] |

| Marker | Phenol red or ⁹⁹mTc-labeled meal | - | [13][14][15] |

| Measurement Time | 20 minutes post-meal (Phenol Red) | - | [16] |

Summary of Quantitative Data

| Experiment | Parameter | Value | Species | Reference |

| Receptor Binding | IC₅₀ | 0.48 nM | Rat | [3] |

| Ki | 0.275 nM | Rat | [3] | |

| In Vivo - Food Intake | IV Infusion Dose | 60–2,000 pmol·kg⁻¹·min⁻¹ | Rat | [11] |

| IP Chronic Infusion Dose | 10 µg/kg/h | Rat (Zucker) | [12] | |

| In Vivo - Gastric Emptying & Glucagon Secretion | IV Dose | 30 mg/mL | Rat | [3] |

Conclusion

This compound is a versatile and potent tool for studying the amylin receptor system. The protocols provided here offer a starting point for researchers to design and execute experiments to investigate the role of amylin signaling in various physiological and pathological conditions. Careful attention to experimental design, including appropriate controls and dose-response studies, is crucial for obtaining reliable and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. novonordiskmedical.com [novonordiskmedical.com]